

A Comparative Guide to the Accuracy and Precision of Nickel Determination Methods

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Compound of Interest

Compound Name: *Dimethylglyoxime*

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For researchers, scientists, and professionals in drug development, the accurate and precise quantification of nickel is paramount for quality control, safety assessment, and regulatory compliance. The classical gravimetric method using **dimethylglyoxime** (DMG) has long been a reliable technique. However, modern instrumental methods offer potential advantages in speed, sensitivity, and sample throughput. This guide provides an objective comparison of the gravimetric DMG method with common alternatives: Flame Atomic Absorption Spectrometry (FAAS), Graphite Furnace Atomic Absorption Spectrometry (GFAAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Complexometric EDTA Titration.

Performance Comparison of Nickel Determination Methods

The choice of an analytical method for nickel determination is a critical decision that depends on various factors, including the required accuracy and precision, the concentration of nickel in the sample, the sample matrix, and available instrumentation. Below is a summary of the key performance characteristics of the gravimetric **dimethylglyoxime** method compared to its alternatives.

Method	Principle	Accuracy (% Recovery or Proximity to Certified Value)	Precision (Relative Standard Deviation - RSD)
Gravimetric Dimethylglyoxime (DMG)	Precipitation of nickel as a bulky, red nickel-dimethylglyoxime complex, followed by drying and weighing.	Can be highly accurate, often considered a reference method. Accuracy is dependent on careful technique to avoid interferences and ensure complete precipitation.	Typically < 1%, highly dependent on analyst skill.
Flame Atomic Absorption Spectrometry (FAAS)	Measurement of the absorption of light by ground-state nickel atoms in a flame.	Good, with recoveries generally in the range of 95-105%. Results are in accordance with the gravimetric method for high-concentration samples. [1]	1-5%
Graphite Furnace Atomic Absorption Spectrometry (GFAAS)	Electrothermal atomization of the sample in a graphite tube, followed by measurement of light absorption.	Very good, especially for trace and ultra-trace concentrations.	< 5%
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)	Measurement of the light emitted by excited nickel atoms and ions in a high-temperature plasma.	Excellent, with recoveries typically between 80-95% in complex matrices. [2] For high-accuracy applications in steel, an uncertainty of	< 2%

around 1% can be achieved.[3]

Complexometric EDTA Titration	Titration of nickel ions with a standard solution of ethylenediaminetetraacetic acid (EDTA) using a colorimetric indicator.	High, with results comparable to gravimetric methods when interferences are properly managed.	Excellent, typically < 1%. RSDs of 0.23%-0.90% have been reported for nickel-magnesium alloys.[4]
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Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended to be illustrative and may require optimization for specific sample matrices and instrumentation.

Gravimetric Determination of Nickel with Dimethylglyoxime

This method relies on the selective precipitation of nickel from a solution using an alcoholic solution of **dimethylglyoxime** in a slightly ammoniacal medium.

Reagents:

- 1% **Dimethylglyoxime** solution in ethanol
- 6 M Hydrochloric acid (HCl)
- 6 M Ammonium hydroxide (NH₄OH)
- Tartaric acid (if interfering ions like iron or aluminum are present)

Procedure:

- An accurately weighed sample containing nickel is dissolved in HCl, and the solution is diluted with deionized water.

- If interfering ions are present, tartaric acid is added to chelate them and prevent their precipitation.
- The solution is heated to about 70-80°C.
- The alcoholic solution of **dimethylglyoxime** is added in slight excess to the hot, acidic solution, followed by the slow, dropwise addition of dilute ammonium hydroxide until the solution is slightly alkaline, which is indicated by the formation of a red precipitate.
- The precipitate is digested at 60-80°C for about an hour to ensure complete precipitation and to increase the particle size.
- The precipitate is then filtered through a pre-weighed sintered glass crucible, washed with hot water to remove any soluble impurities, and dried to a constant weight in an oven at 110-120°C.
- The weight of the nickel **dimethylglyoxime** precipitate is used to calculate the percentage of nickel in the original sample.

Flame Atomic Absorption Spectrometry (FAAS)

FAAS is a common and relatively simple instrumental technique for the determination of metals.

Instrumentation:

- Atomic Absorption Spectrometer with a nickel hollow cathode lamp
- Air-acetylene flame

Procedure:

- A series of nickel standard solutions of known concentrations are prepared.
- The sample is dissolved in a suitable acid (e.g., nitric acid) and diluted to a known volume.
- The instrument is calibrated using the standard solutions.

- The sample solution is aspirated into the air-acetylene flame, and the absorbance is measured at a wavelength of 232.0 nm.
- The concentration of nickel in the sample is determined by comparing its absorbance to the calibration curve.

Graphite Furnace Atomic Absorption Spectrometry (GFAAS)

GFAAS offers higher sensitivity than FAAS, making it suitable for trace and ultra-trace analysis.

Instrumentation:

- Atomic Absorption Spectrometer with a graphite furnace atomizer and a Zeeman background correction system.
- Nickel hollow cathode lamp.

Procedure:

- A small, measured volume of the sample is injected into a graphite tube.
- The sample is subjected to a programmed heating cycle to first dry the sample, then to pyrolyze (ash) the matrix, and finally to atomize the nickel.
- The absorbance of the atomized nickel is measured at 232.0 nm.
- Quantification is typically performed using a calibration curve or the method of standard additions to compensate for matrix effects.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES is a powerful technique for multi-element analysis with high sensitivity and a wide linear dynamic range.

Instrumentation:

- Inductively Coupled Plasma-Optical Emission Spectrometer

Procedure:

- The sample is digested, typically in a mixture of acids, to bring the nickel into solution.
- The solution is introduced into the ICP-OES instrument, where it is nebulized and transported into a high-temperature argon plasma.
- The intense heat of the plasma excites the nickel atoms and ions, causing them to emit light at characteristic wavelengths.
- The intensity of the emitted light at a specific wavelength (e.g., 231.604 nm) is measured and is proportional to the concentration of nickel in the sample.
- Calibration is performed using multi-element standards.

Complexometric EDTA Titration

This volumetric method is a classic and accurate technique for determining the concentration of metal ions.

Reagents:

- Standardized 0.01 M EDTA solution
- Murexide indicator
- Ammonia buffer solution (pH 10)

Procedure:

- The nickel-containing sample is dissolved and buffered to a pH of approximately 10 with an ammonia buffer.
- A small amount of murexide indicator is added to the solution, which forms a yellow-colored complex with the nickel ions.
- The solution is then titrated with a standard solution of EDTA.

- EDTA forms a more stable complex with nickel than murexide. At the endpoint, all the nickel has been complexed by the EDTA, and the indicator is released, causing a color change from yellow to purple.
- The volume of EDTA used is then used to calculate the concentration of nickel in the sample.

Workflow of the Gravimetric Dimethylglyoxime Method

The following diagram illustrates the key steps in the gravimetric determination of nickel using **dimethylglyoxime**.



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Caption: Workflow for the gravimetric determination of nickel using **dimethylglyoxime**.

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